3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride
Description
3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine dihydrochloride is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a piperidin-4-yl group and at position 6 with a secondary amine. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies. This compound belongs to a broader class of triazolo-pyridazine derivatives investigated for their kinase inhibitory activity, particularly against bromodomain-containing proteins (BRD4) and oncogenic kinases like c-Met and Pim-1 .
Properties
IUPAC Name |
3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5.2ClH/c1-2-9-13-14-10(15(9)12-5-1)8-3-6-11-7-4-8;;/h1-2,5,8,11H,3-4,6-7H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGBFMPPOQVALQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C3N2N=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of hydrazine derivatives with pyridazine compounds. One common method includes heating 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives in absolute ethanol . The reaction conditions often require refluxing at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily researched for its potential therapeutic effects. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Antidepressant Activity
Research indicates that derivatives of triazolo[4,3-b]pyridazine compounds exhibit antidepressant-like effects in animal models. For instance, studies have shown that such compounds can influence the serotonin and norepinephrine systems, which are crucial for mood regulation. In a specific study involving related compounds, significant behavioral improvements were noted in models of depression .
Anticancer Properties
Another promising application of 3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine; dihydrochloride is its potential as an anticancer agent. Preliminary studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis (programmed cell death). The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death .
Pharmacological Applications
The pharmacological profile of this compound suggests several applications in treating various conditions.
Neuropharmacology
The compound's interaction with neurotransmitter receptors positions it as a candidate for neuropharmacological research. Its ability to modulate dopamine and serotonin receptors could make it useful in treating disorders such as schizophrenia and bipolar disorder .
Anti-inflammatory Effects
Studies have indicated that 3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine; dihydrochloride may possess anti-inflammatory properties. In vitro experiments have shown a reduction in pro-inflammatory cytokines when exposed to this compound, suggesting its potential use in inflammatory diseases such as rheumatoid arthritis .
Biochemical Applications
In addition to its therapeutic potential, this compound has applications in biochemical research.
Proteomics Research
The compound is utilized in proteomics as a biochemical tool to study protein interactions and functions. Its ability to bind selectively to certain proteins makes it valuable for elucidating complex biological pathways .
Molecular Imaging
Recent advancements have explored the use of triazolo derivatives in molecular imaging techniques. The unique chemical properties of these compounds allow them to be labeled for visualization in biological systems, aiding in the diagnosis and monitoring of diseases .
Case Studies
Mechanism of Action
The mechanism of action of 3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. It has been shown to inhibit enzymes like c-Met and Pim-1 kinases, which are involved in cancer cell proliferation and survival. The compound induces cell cycle arrest and promotes apoptosis in cancer cells by modulating signaling pathways such as PI3K/AKT/mTOR .
Comparison with Similar Compounds
Core Scaffold Modifications
The [1,2,4]triazolo[4,3-b]pyridazine nucleus is critical for binding to biological targets. Replacement with other heterocycles (e.g., imidazo[1,2-a]pyridine or [1,2,4]triazolo[1,5-a]pyridine) reduces potency, as seen in TNKS inhibitors (e.g., compounds 40–41 , 45–46 vs. parent 32–33 ), emphasizing the scaffold’s role in maintaining activity .
Substituent Effects at Position 3
- For example, 1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid (24) (Vitas-M) shows structural similarity but lacks the dihydrochloride salt .
- 3-Cyclopropyl or 3-Trifluoromethyl groups : Compounds like 10 (Enamine, Z2701558508) and 6 (Vitas-M, STK651245) exhibit varied inhibitory profiles due to differences in steric bulk and electronic properties .
- 3-Pyrrolidin-3-yl group : A 5-membered ring analogue (CAS 1290734-63-2) demonstrates how ring size impacts binding; smaller rings may reduce hydrophobic interactions .
Position 6 Modifications
- 6-Amino derivatives: Compounds with substituted amines (e.g., 7–9, 12) show enhanced BRD4 inhibition (IC50 values in Table 1) compared to halogenated derivatives like 6-Chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1094260-24-8), which lack hydrogen-bonding capacity .
BRD4 Bromodomain Inhibition
Key IC50 values for selected derivatives:
| Compound | R3 Substituent | BRD4 BD1 IC50 (µM) | BRD4 BD2 IC50 (µM) |
|---|---|---|---|
| 5 | Trifluoromethyl | 2.1 ± 0.3 | 3.8 ± 0.5 |
| 6 | 2-(Indol-3-yl)ethyl | 1.7 ± 0.2 | 2.9 ± 0.4 |
| 12 | Piperazine-linked benzamide | 0.9 ± 0.1 | 1.6 ± 0.3 |
| 14 | Cyclopropylmethyl | 1.5 ± 0.2 | 2.3 ± 0.3 |
| Target | Piperidin-4-yl (dihydrochloride) | Inferred: ~1.2–2.0* | Inferred: ~1.8–3.0* |
*Predicted based on structural similarity to 12 and 14 ; the piperidin-4-yl group may enhance binding via additional hydrogen bonding .
Anticancer and Kinase Inhibition
- c-Met/Pim-1 dual inhibitors : Derivatives like IV–VI (Fig. 1 in ) show submicromolar activity, whereas the target compound’s piperidine moiety may favor c-Met selectivity .
- Antiproliferative activity : Fluorinated derivatives (e.g., 11 , Enamine Z4500949681) exhibit enhanced cytotoxicity, suggesting halogenation at position 6 improves membrane permeability .
Solubility and Stability
- Dihydrochloride salts : Improved solubility (e.g., 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride , CAS 1306605-44-6) compared to free bases .
- LogP and pKa : Predicted logP for the target compound (~1.5–2.0) is lower than lipophilic analogues (e.g., 9 , Z219181640: logP ~3.5), favoring aqueous compatibility .
Biological Activity
The compound 3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine; dihydrochloride is a heterocyclic derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring linked to a triazolo-pyridazine structure. This unique configuration allows for interactions with various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit the activity of certain kinases, particularly the c-Met kinase, which is involved in cancer cell proliferation and metastasis. The IC50 value for c-Met inhibition has been reported as low as .
- Induction of Apoptosis : In vitro studies indicate that the compound can induce apoptosis in cancer cells by disrupting cellular signaling pathways .
- Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest in cancer cell lines, which is critical for halting proliferation .
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Below is a summary table of the cytotoxicity data:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| A549 | 1.06 ± 0.16 | Significant cytotoxicity |
| MCF-7 | 1.23 ± 0.18 | Significant cytotoxicity |
| HeLa | 2.73 ± 0.33 | Moderate cytotoxicity |
These findings indicate that the compound exhibits potent anticancer properties, particularly against lung (A549) and breast (MCF-7) cancer cell lines .
Comparison with Similar Compounds
The biological activity of 3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine can be compared with other triazolo derivatives:
| Compound | Target Activity | IC50 (μM) |
|---|---|---|
| Foretinib | c-Met Inhibition | 0.019 |
| Compound 12e (similar structure) | c-Met Inhibition | 0.090 |
Case Studies
Several research articles have documented the effectiveness of this compound in preclinical models:
- Study on c-Met Kinase Inhibition : A study demonstrated that derivatives similar to this compound showed significant inhibition of c-Met kinase in various cancer cell lines, suggesting potential as targeted therapy for cancers characterized by c-Met overexpression .
- Apoptosis Induction Study : Another study highlighted that treatment with this compound led to increased apoptosis rates in A549 cells, indicating its potential use in lung cancer therapy .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine dihydrochloride?
- Methodology : Multi-step synthesis typically involves cyclization of precursors such as pyridazine derivatives and piperidine-containing intermediates. Key steps include:
- Cyclocondensation : Use of reagents like DPPA (diphenylphosphoryl azide) in t-BuOH/dioxane at 110°C to form the triazole ring fused to pyridazine .
- Functionalization : Introduction of the piperidin-4-yl group via nucleophilic substitution or coupling reactions under inert atmospheres.
- Salt formation : Reaction with hydrochloric acid to yield the dihydrochloride salt, followed by purification via recrystallization or column chromatography .
Q. How can researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- X-ray crystallography : Resolves bond angles and confirms the dihydrochloride salt formation (e.g., C–Cl bond distances ~1.78 Å) .
- NMR Spectroscopy : H NMR (DMSO-d₆) shows distinct peaks for piperidine protons (δ 3.2–3.5 ppm) and triazole protons (δ 8.1–8.3 ppm). C NMR confirms aromaticity and salt formation .
- Mass Spectrometry : ESI-MS ([M+H]⁺) matches theoretical molecular weight (e.g., 296.33 g/mol for the free base) .
Q. What safety protocols are recommended for handling this compound?
- Hazard Mitigation :
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy (similar to pyridazine derivatives) .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates.
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction mechanisms for triazole-pyridazine cyclization be elucidated?
- Mechanistic Probes :
- Isotopic Labeling : Use N-labeled hydrazines to track nitrogen incorporation into the triazole ring.
- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-determining steps (e.g., azide formation vs. cyclization) .
- Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict transition states and activation energies for ring closure .
Q. What strategies resolve contradictions in reported biological activity data?
- Approaches :
- Reproducibility Checks : Validate assay conditions (e.g., ATP concentration in kinase assays) to rule out false positives .
- Structural Analog Comparison : Test derivatives (e.g., 6-chloro or 3-methylphenyl variants) to isolate pharmacophore contributions .
- Crystallographic Analysis : Compare ligand-protein co-crystal structures to confirm binding modes (e.g., hydrogen bonding with kinase active sites) .
Q. How can computational modeling enhance understanding of this compound’s interactions?
- Methods :
- Molecular Docking : Use AutoDock Vina to predict binding affinities with targets like PDE inhibitors (e.g., ΔG = -9.2 kcal/mol) .
- MD Simulations : GROMACS-based simulations (100 ns) assess stability of salt bridges formed by the dihydrochloride group in aqueous environments .
- QSAR Studies : Correlate substituent effects (e.g., piperidine vs. pyrrolidine) with logP values to optimize bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
